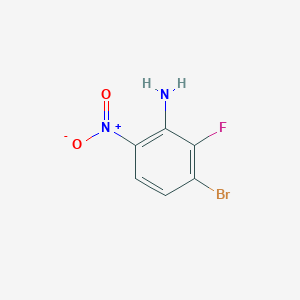

3-Bromo-2-fluoro-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAQBSHGBYKWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3-Bromo-2-fluoro-6-nitroaniline

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-fluoro-6-nitroaniline

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern drug discovery and materials science, the rational design of molecules hinges on the availability of versatile, high-quality chemical building blocks. This compound, a halogenated and nitrated aromatic amine, represents such a cornerstone intermediate. Its unique constellation of functional groups—a nucleophilic aniline, an electron-withdrawing nitro group, and strategically placed bromo and fluoro substituents—offers a rich platform for complex molecular engineering. The fluorine atom, in particular, is a celebrated addition in medicinal chemistry, known for its ability to modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[1][2]

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind analytical choices, present field-proven experimental protocols for its characterization, and ground all claims in authoritative references. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound for its effective application in synthesis and discovery workflows.

PART 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and predict key physical properties based on its structure and data from analogous compounds.

Table 1: Summary of Core Physicochemical Properties

| Property | Data | Source / Justification |

| IUPAC Name | 6-Bromo-3-fluoro-2-nitroaniline | [3] |

| Synonyms | This compound | [4][5] |

| CAS Number | 1804841-33-5 | [3][6][7] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [3] |

| Molecular Weight | 235.01 g/mol | [3] |

| Appearance | Expected to be a yellow or orange solid | Based on typical nitroaniline compounds. |

| Melting Point | Not reported. Expected > 40°C. | Prediction based on the melting point of similar compounds like 2-Bromo-6-fluoroaniline (40.7°C).[8] The presence of the polar nitro group and intermolecular hydrogen bonding would likely increase this value. |

| Boiling Point | Not reported. Expected > 220°C. | Prediction based on related structures like 3-Bromoaniline (~220-222°C).[9] Significant decomposition may occur before boiling. |

| Solubility | Not widely reported. | Expected to have low solubility in water and higher solubility in polar aprotic solvents (DMSO, THF, Acetone) and moderate solubility in polar protic solvents (Methanol, Ethanol).[10] |

| pKa (basic) | Not reported. Expected < 2. | Prediction based on 2-Bromo-6-fluoroaniline (pKa ~1.90).[8] The strong electron-withdrawing effect of the ortho-nitro group will significantly reduce the basicity of the aniline nitrogen. |

| LogP | Not reported. Predicted ~2.4-2.6. | Prediction based on the XLogP3 value of the isomer 2-Bromo-3-fluoro-6-nitroaniline (2.4).[11] |

PART 2: Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system for structural confirmation.

Workflow for Spectroscopic Characterization

The following diagram outlines a logical workflow for the comprehensive structural analysis of the title compound.

Caption: Workflow for comprehensive spectroscopic characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the aromatic protons. We expect to see two signals in the aromatic region (typically 6.5-8.5 ppm), each integrating to one proton. The signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. The two protons on the aniline nitrogen (-NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show six distinct signals for the six aromatic carbons. The carbon atoms attached to the electronegative F, N, and Br atoms will have characteristic chemical shifts. For example, carbons attached to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of its position on the electron-deficient aromatic ring.

Expert Insight: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for nitroanilines as it is an excellent solubilizing agent and shifts the exchangeable -NH₂ proton signals downfield, away from other aromatic signals.

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Observation: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 235.9/237.9 or [M-H]⁻ at m/z 233.9/235.9.

-

Trustworthiness through Isotopes: A key validation feature is the isotopic pattern of bromine. The presence of two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br) is a definitive signature for a monobrominated compound.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups.

-

N-H Stretch: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).[12]

-

N=O Stretch: Strong, characteristic absorption bands for the nitro group (-NO₂) will appear around 1500-1560 cm⁻¹ (asymmetric) and 1335-1365 cm⁻¹ (symmetric).[12]

-

C-F and C-Br Stretches: Absorptions for the C-F bond are typically found in the 1000-1400 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, usually between 500-690 cm⁻¹.

PART 3: Solubility Profile and Chromatographic Analysis

For drug development professionals, understanding a compound's solubility and developing methods for its purification and analysis are critical for downstream applications.

A. Solubility Determination Protocol

The following protocol describes the isothermal shake-flask method, a gold standard for determining equilibrium solubility.[10]

Objective: To quantitatively determine the solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (ensure solid is visible after equilibration).

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solids.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile).

-

Create a series of calibration standards by serial dilution.

-

Analyze the standards and the filtered sample solutions by a validated HPLC-UV or UV-Vis method.

-

Calculate the concentration in the sample from the calibration curve.

-

B. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the standard technique for assessing the purity of pharmaceutical intermediates.[13]

Objective: To develop a robust reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound.

Instrumentation & Conditions (Starting Point):

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 70%) and gradually increase Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set at a wavelength of maximum absorbance (determined by UV-Vis scan, likely in the 254-380 nm range for a nitroaniline).

-

Injection Volume: 5-10 µL.

Causality Behind Choices:

-

C18 Column: The non-polar C18 phase is well-suited for retaining moderately polar aromatic compounds like our analyte.

-

Acidified Mobile Phase: The addition of formic acid protonates the aniline, leading to sharper, more symmetrical peaks by suppressing silanol interactions on the stationary phase.

-

Gradient Elution: A gradient is essential to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape.

Caption: Workflow for HPLC purity analysis development.

PART 4: Chemical Reactivity and Safety Considerations

-

Reactivity: The molecule possesses several reactive sites. The aniline group can be acylated, alkylated, or used in diazotization reactions. The nitro group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution. It can also be readily reduced to an amine, providing a route to diamine derivatives.[14][15] This dual functionality makes it a valuable precursor in combinatorial chemistry.

-

Safety and Handling: Like many halogenated nitroaromatics, this compound should be handled with care. It is expected to be harmful if swallowed, and may cause skin and eye irritation.[7] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a synthetic intermediate with significant potential, particularly for applications in pharmaceutical and agrochemical research. While publicly available data on its specific properties are limited, this guide provides a comprehensive framework for its characterization. By employing the detailed spectroscopic, chromatographic, and solubility protocols outlined herein, researchers can confidently verify the identity, purity, and behavior of this compound. This ensures data integrity and enables the seamless integration of this valuable building block into complex synthetic endeavors, ultimately accelerating the pace of discovery and innovation.

References

-

Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

-

ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

-

USGS.gov. (n.d.). A combined deamination and nitro reduction method for nitroanilines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from [Link]

-

EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]

-

TradeIndia. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 8). The Role of Heterocyclic Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (2025, October 15). 2-Bromo-6-fluoroaniline Properties. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-fluoro-n-methyl-2-nitroaniline. Retrieved from [Link]

-

Alchimica. (n.d.). This compound (1 x 500 mg). Retrieved from [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. 6-bromo-3-fluoro-2-nitroaniline 95% | CAS: 1804841-33-5 | AChemBlock [achemblock.com]

- 4. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 5. This compound (1 x 500 mg) | Alchimica [shop.alchimica.cz]

- 6. 1804841-33-5|6-Bromo-3-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]

- 7. 1804841-33-5 Cas No. | 6-Bromo-3-fluoro-2-nitroaniline | Apollo [store.apolloscientific.co.uk]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A combined deamination and nitro reduction method for nitroanilines | U.S. Geological Survey [usgs.gov]

3-Bromo-2-fluoro-6-nitroaniline molecular structure and weight

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-nitroaniline: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a substituted aniline derivative with the chemical formula C₆H₄BrFN₂O₂. The presence of three distinct functional groups on the benzene ring—an amino group (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F)—imparts a unique combination of electronic and steric properties to the molecule. These features make it a versatile building block in organic synthesis.

The IUPAC name for this compound is this compound. Its structure is characterized by an aniline backbone with substituents at the 2, 3, and 6 positions relative to the amino group.

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| CAS Number | 1804841-26-6 | [2][3] |

| Appearance | Yellow Powder | N/A |

| SMILES | Nc1c([O-])ccc(Br)c1F | [2] |

Synthesis and Reactivity

The synthesis of substituted anilines like this compound often involves multi-step sequences that carefully introduce the desired functional groups while managing regioselectivity. A plausible synthetic approach can be designed based on established organic chemistry principles.

Proposed Synthetic Pathway

A common strategy for the synthesis of polysubstituted anilines involves the protection of the amino group, followed by electrophilic aromatic substitution reactions, and subsequent deprotection. For a related compound, 2-bromo-6-fluoroaniline, a preparation method starts from o-fluoroaniline.[4] This involves protecting the amino group, followed by sulfonation, bromination, and removal of the protecting and directing groups.[4]

A potential synthesis for this compound could start from a commercially available precursor, such as 2-fluoro-6-nitroaniline. The synthetic workflow could proceed as follows:

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Amino Group Protection: The amino group is a strong activating group and is susceptible to oxidation. Protection, for instance by acetylation, is crucial to prevent unwanted side reactions during the subsequent electrophilic bromination step and to control the regioselectivity of the bromination.

-

Electrophilic Bromination: The acetamido group is an ortho-, para-director. In the protected intermediate, the position para to the acetamido group is blocked by the fluorine atom, and one ortho position is blocked by the nitro group. The remaining ortho position is sterically hindered. However, the position meta to the nitro group and ortho to the fluorine is activated, making it the most likely site for bromination.

-

Deprotection: The final step involves the removal of the protecting group to yield the desired product. This is typically achieved through acid or base-catalyzed hydrolysis.

Applications in Drug Discovery and Development

Aromatic nitro compounds are significant in medicinal chemistry, serving as precursors to a wide array of bioactive molecules.[5] The nitro group can be a pharmacophore itself or can be reduced to an amino group, which can then be further functionalized.[6] Halogenated anilines are also valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7]

While specific drugs derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of:

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The substituents on the ring can be tailored to achieve specific binding interactions with the target kinase.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[6] The electronic properties of this compound could be exploited in the design of novel antibiotics or antifungals.

-

Central Nervous System (CNS) Agents: The diverse functional groups allow for the introduction of various pharmacophores relevant to CNS targets.

Experimental Protocols

Illustrative Synthesis of a Related Compound: 2-Bromo-6-nitroaniline

The following protocol for the synthesis of 2-Bromo-6-nitroaniline from 1-bromo-2-fluoro-3-nitrobenzene illustrates a relevant synthetic transformation.[8]

Materials:

-

1-bromo-2-fluoro-3-nitrobenzene

-

Ammonia in Methanol (7 M solution)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

A mixture of 1-bromo-2-fluoro-3-nitrobenzene (6.0 g, 27.27 mmol) and a 7 M solution of ammonia in methanol (20 mL) was stirred in a sealed tube at 100 °C for 16 hours.[8]

-

The solvent was removed under reduced pressure.[8]

-

The residue was dissolved in water and extracted with ethyl acetate.[8]

-

The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[8]

-

Purification was performed by column chromatography to afford the desired 2-bromo-6-nitroaniline.

Note: This protocol is for a related compound and serves as an example of a nucleophilic aromatic substitution reaction that could be relevant to the chemistry of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally related compounds, the following guidelines are recommended.[9][10][11]

Hazard Statements (Anticipated):

-

Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Causes skin and eye irritation.[9]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

First Aid:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern provides a scaffold that can be readily modified to explore a wide range of chemical space. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

-

ScienceDirect. (n.d.). Electronic spectra and structure of nitroanilines. Retrieved from [Link]

Sources

- 1. 6-bromo-3-fluoro-2-nitroaniline 95% | CAS: 1804841-33-5 | AChemBlock [achemblock.com]

- 2. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 3. This compound (1 x 500 mg) | Alchimica [shop.alchimica.cz]

- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 8. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Optimized Suzuki-Miyaura Coupling Protocols for 3-Bromo-2-fluoro-6-nitroaniline

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-fluoro-6-nitroaniline (CAS: 58534-95-5 analog/derivative). This substrate presents a unique dichotomy in reactivity:

-

Electronic Activation: The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups significantly lower the electron density of the arene, facilitating rapid oxidative addition of the C-Br bond to Palladium(0).

-

Catalytic Challenges: The free amine (-NH₂) and nitro group can coordinate to palladium, potentially poisoning the catalyst. Additionally, the ortho-fluoro substituent creates a steric and electronic influence that can impede transmetallation if not properly managed.

Core Recommendation: Use Pd(dppf)Cl₂[1]·CH₂Cl₂ with Na₂CO₃ in 1,4-Dioxane/Water as the primary "workhorse" condition. For sterically demanding or unstable boronic acids, switch to XPhos Pd G3 with K₃PO₄ .

Mechanistic Insight & Rationale

Substrate Electronics & Sterics

The substrate features a "push-pull" system, though dominated by electron withdrawal.

-

Oxidative Addition (OA): The C(3)-Br bond is highly activated by the para-nitro group (at C6) and ortho-fluoro group (at C2). OA is rarely the rate-limiting step here.

-

Transmetallation (TM): This is the critical bottleneck. The electron-poor Pd(II)-aryl intermediate is stabilized, potentially making it less reactive toward the boronate nucleophile.

-

Catalyst Poisoning: The C1-amine is flanked by a nitro group and a fluorine atom. Intramolecular hydrogen bonding (especially with the nitro oxygen) likely reduces the Lewis basicity of the amine, minimizing catalyst deactivation compared to simple anilines.

Reaction Pathway Visualization

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient ring and the critical transmetallation step.

Experimental Protocols

Protocol A: The Standard "Workhorse" Method

Best for: Phenyl boronic acids, simple heteroaryls, and initial screening.

Reagents:

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) [5-10 mol%]

-

Base: Sodium Carbonate (Na₂CO₃) [2.0 equiv, 2M aqueous solution]

-

Temperature: 80–90 °C

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv, e.g., 235 mg, 1.0 mmol) and the Aryl Boronic Acid (1.2–1.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg).

-

Solvent & Base: Add 1,4-Dioxane (4.0 mL) followed by 2M aq. Na₂CO₃ (1.0 mL, 2.0 mmol).

-

Note: The biphasic nature is crucial for dissolving inorganic bases.

-

-

Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes (or purge/backfill 3 times).

-

Reaction: Seal the vial and heat to 85 °C for 4–12 hours. Monitor by LC-MS.[2]

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The nitroaniline product is typically yellow/orange and easily visualized.

Protocol B: High-Performance Method (Challenging Substrates)

Best for: Sterically hindered boronic acids, unstable heteroaryls (e.g., 2-pyridyl), or if Protocol A fails.

Reagents:

-

Catalyst: XPhos Pd G3 (or XPhos + Pd₂(dba)₃) [2–5 mol%]

-

Base: Potassium Phosphate Tribasic (K₃PO₄) [3.0 equiv]

-

Solvent: THF / Water (10:1 ratio) or Toluene / Water (10:1)

-

Temperature: 60–80 °C

Key Advantage: The XPhos ligand creates a highly active catalyst that facilitates transmetallation and prevents catalyst deactivation by the free amine.

Procedure Modifications:

-

Use solid K₃PO₄ (finely ground) and add water separately (0.5 mL per 5 mL solvent) to control water concentration strictly.

-

Run at a lower temperature (60 °C) initially to preserve sensitive boronic acids.

Optimization Data & Troubleshooting

| Variable | Recommendation | Rationale |

| Solvent | Dioxane/H₂O (4:1) | Excellent solubility for nitroanilines; supports biphasic base. |

| Base | Na₂CO₃ or K₃PO₄ | Weak enough to prevent nitro-group side reactions; strong enough to activate boronic acid. Avoid strong alkoxides (KOtBu). |

| Catalyst | Pd(dppf)Cl₂ | Bidentate ligand prevents coordination of the substrate's free amine to Pd center. |

| Stoichiometry | 1.5 eq Boronic Acid | Excess required due to potential protodeboronation of electron-rich heteroaryl boronates. |

Common Issues:

-

Protodeboronation: If the boronic acid degrades before coupling, switch to Protocol B and lower the temperature.

-

Homocoupling: If Biaryl (Ar-Ar) is observed, ensure strict degassing (remove O₂) and reduce catalyst loading.

-

No Reaction: If starting material persists, the amine might be poisoning the catalyst. Switch to XPhos Pd G3 or protect the amine as an acetamide (though usually unnecessary).

Safety & Handling

-

Nitroanilines: Potentially mutagenic and toxic by inhalation/skin contact. Handle in a fume hood with double nitrile gloves.

-

Palladium Residues: Heavy metal waste must be segregated.

-

Pressure: Reactions at 90 °C in sealed vials generate pressure. Use rated pressure vials.

References

-

Synthesis of Halonitroanilines

-

ChemicalBook. (n.d.). Synthesis of 3-Bromo-2-fluoroaniline and derivatives. Retrieved from

-

- Suzuki Coupling of Nitroanilines: Li, H., et al. (2012). "The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids." Journal of Chemical Research. (Demonstrates reactivity of electron-deficient nitroanilines without protection).

-

General Suzuki Protocols

-

Micellar Catalysis (Green Alternative)

-

Catalyst Selection for Anilines

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Relevant for ligand choice XPhos/SPhos in presence of amines). Link

-

Sources

- 1. boa.unimib.it [boa.unimib.it]

- 2. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 4. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-6-nitroaniline

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly challenging yet valuable substrate: 3-Bromo-2-fluoro-6-nitroaniline . This molecule is a highly functionalized building block, with its unique substitution pattern offering multiple avenues for diversification in drug discovery programs.[5] The presence of fluorine can enhance metabolic stability and binding affinity, while the nitro and amino groups provide handles for further chemical modification.[6][7][8]

However, the very features that make this substrate attractive also present significant synthetic hurdles. The strong electron-withdrawing nature of the ortho-nitro and fluoro groups, combined with the presence of a potentially coordinating aniline moiety, demands a carefully optimized and robust catalytic system. This document provides a detailed examination of the mechanistic principles, a step-by-step protocol, and field-proven insights for successfully employing this compound in Buchwald-Hartwig amination reactions.

Mechanistic Rationale and Component Selection

A successful C-N coupling is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent, all tailored to the specific electronic and steric demands of the substrates. The generally accepted catalytic cycle, depicted below, serves as our roadmap for rationalizing these choices.[1][3][9][10]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Substrate: A Trifecta of Electronic Effects

This compound is an electron-deficient aryl bromide. This has profound implications for the reaction:

-

C-Br Bond Activation: The potent electron-withdrawing nitro and fluoro groups significantly polarize the carbon-bromine bond, making the aryl bromide highly susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[10]

-

Base Sensitivity: The nitro group is notoriously incompatible with strong alkoxide bases like sodium tert-butoxide (NaOtBu), which can lead to unwanted side reactions or decomposition.[9] This necessitates the use of alternative bases such as inorganic carbonates or phosphates.

-

Potential for Catalyst Inhibition: The free aniline group (-NH₂) on the substrate could potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of undesired dimers. While this is often less problematic than with more nucleophilic amines, it is a factor to consider in catalyst and ligand selection.

The Palladium Catalyst and Ligand: The Heart of the Reaction

The choice of ligand is the single most critical parameter for success with this substrate class. The goal is to select a ligand that accelerates the reductive elimination step (the product-forming step) more than the competing side reactions, such as beta-hydride elimination.[1]

-

Palladium Precursor: Standard, air-stable precursors such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[10][11] These are reduced in situ to the active Pd(0) species.

-

Ligand Selection: For electron-deficient aryl halides, bulky and electron-rich monodentate biarylphosphine ligands are the gold standard.[3][4]

-

Rationale: These ligands stabilize the catalytically active monoligated L-Pd(0) species, promote rapid oxidative addition, and, most importantly, their steric bulk facilitates the crucial C-N bond-forming reductive elimination step.

-

Recommended Ligands:

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand.

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance for a wide range of amines.

-

BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for coupling primary amines.[3]

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A bidentate ligand with a large bite angle that can also be effective, particularly in processes where catalyst stability is crucial.[12]

-

-

The Base: More Than a Proton Sponge

The base plays a multifaceted role: it deprotonates the amine nucleophile, facilitating its coordination to the palladium center, and it participates in the formation of the key palladium-amido intermediate.[3]

-

Base Choice: Given the nitro group's sensitivity, strong yet non-nucleophilic inorganic bases are preferred.

-

Potassium Phosphate (K₃PO₄): An excellent choice for its moderate basicity and good performance in promoting C-N coupling with sensitive substrates.[12]

-

Cesium Carbonate (Cs₂CO₃): A stronger base than K₃PO₄ that is also highly effective. Its higher solubility in some organic solvents can be advantageous.[11]

-

Lithium bis(trimethylsilyl)amide (LHMDS): Can be surprisingly effective with base-sensitive functional groups, potentially by forming a transient, protective lithium aggregate with deprotonated sites on the substrate.[13]

-

The Solvent: The Reaction Medium

Anhydrous, aprotic solvents that can dissolve the catalyst system and substrates at the reaction temperature are required.

-

Toluene: A common, non-polar choice favored for many Buchwald-Hartwig reactions.[9]

-

1,4-Dioxane: A more polar ethereal solvent that can sometimes improve solubility and reaction rates.[14]

-

tert-Amyl Alcohol: Can be beneficial, particularly with carbonate bases, as it can aid in the dissolution of the base and facilitate protonolysis of the Pd-amido intermediate.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Materials and Reagents

| Reagent | Purity | Supplier Recommendation |

| This compound | >97% | Standard suppliers |

| Amine Coupling Partner (e.g., Morpholine) | >98% | Anhydrous grade preferred |

| Pd₂(dba)₃ | >97% | Strem, Sigma-Aldrich |

| XPhos | >98% | Strem, Sigma-Aldrich |

| Potassium Phosphate (K₃PO₄) | >98% | Anhydrous, finely ground |

| Toluene | >99.8% | Anhydrous grade |

| Ethyl Acetate | HPLC | For chromatography |

| Hexanes | HPLC | For chromatography |

| Celite® 545 | --- | Filtration aid |

| Sodium Sulfate (Na₂SO₄) | ACS | Anhydrous |

Step-by-Step Procedure

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

-

Vessel Preparation: To an oven-dried 20 mL screw-cap vial equipped with a PTFE-lined cap, add this compound (1.0 mmol, 236 mg), potassium phosphate (2.1 mmol, 446 mg, finely ground), and a magnetic stir bar.

-

Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and the ligand XPhos (0.048 mmol, 22.9 mg).

-

Liquid Addition: Add the amine coupling partner (e.g., Morpholine, 1.2 mmol, 105 µL).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Degassing: Securely seal the vial. If not in a glovebox, sparge the reaction mixture with a gentle stream of argon or nitrogen via a needle for 10-15 minutes.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (via syringe), quenching with water, extracting with ethyl acetate, and analyzing the organic layer. The starting material is UV active and stains with permanganate.

-

Work-up:

-

Cool the reaction vessel to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with additional ethyl acetate (2 x 10 mL).

-

Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired product.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination often relies on fine-tuning the reaction parameters. The following table provides a starting point for optimization.

| Parameter | Starting Condition | Optimization Range/Notes |

| Pd Loading | 2 mol% Pd | Can often be lowered to 0.5-1 mol% for efficient reactions. Higher loading (up to 5 mol%) may be needed for very challenging couplings. |

| Ligand | XPhos (L:Pd = 2.4:1) | Screen other biarylphosphine ligands like RuPhos or BrettPhos. The optimal ligand is highly substrate-dependent. Maintain a Ligand:Palladium ratio of 1.5-2.5:1 for Pd(0) precursors. |

| Base | K₃PO₄ (2.1 equiv.) | If conversion is slow, consider switching to Cs₂CO₃ (2.1 equiv.). LHMDS (2.5 equiv.) can also be effective but requires strictly anhydrous conditions. |

| Solvent | Toluene (0.2 M) | Dioxane or tert-amyl alcohol can be screened. Concentration can be adjusted between 0.1 M and 0.5 M. |

| Temperature | 100-110 °C | Lower temperatures may be possible with highly active catalyst systems. Higher temperatures (up to 130 °C in a sealed vessel) may be required for less reactive amines, but risk decomposition of the starting material. |

| Amine Equiv. | 1.2 equiv. | For valuable amines, stoichiometry can be reduced to 1.05-1.1 equiv. For volatile or less reactive amines, increasing to 1.5-2.0 equiv. can improve reaction rates. |

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (air/moisture contamination); Insufficient temperature; Poor base/solvent choice. | Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. Screen different ligands, bases, and solvents. Increase reaction temperature. |

| Hydrodehalogenation | Presence of water; Reductive elimination is slow relative to side reactions. | Use a more electron-rich, bulky ligand (e.g., BrettPhos) to accelerate reductive elimination. Ensure rigorously dry conditions. |

| Decomposition of SM | Temperature is too high; Base is too strong or incompatible. | Lower the reaction temperature. Use a milder base like K₃PO₄. |

| Formation of Di-arylated Amine | Only relevant for primary amine coupling partners. | Use a bulkier ligand (e.g., BrettPhos) which sterically disfavors the second amination. Use a slight excess of the aryl halide relative to the primary amine. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

Palladium Compounds: Are heavy metal catalysts. Avoid inhalation of dust and skin contact.

-

Phosphine Ligands: Are often air-sensitive and can be irritants. Handle in a fume hood or glovebox.

-

Bases: K₃PO₄ and Cs₂CO₃ are irritants. Stronger bases like LHMDS are corrosive and pyrophoric upon contact with moisture. Handle with extreme care.

-

Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

-

-

Procedure: Reactions in sealed vials at high temperatures can build pressure. Use appropriate glassware and do not exceed the recommended fill volume.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

IntechOpen. (2023). Synthetic Methods for Primary Anilines. [Link]

-

PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed amination strategies for aniline synthesis. [Link]

-

National Institutes of Health. (n.d.). Redox-neutral ortho-C–H amination of pinacol arylborates via palladium(ii)/norbornene catalysis for aniline synthesis. [Link]

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

-

Semantic Scholar. (2019). Redox-neutral ortho-C–H amination of pinacol arylborates via palladium(ii)/norbornene catalysis for aniline synthesis. [Link]

-

National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. figshare.le.ac.uk [figshare.le.ac.uk]

- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-2-fluoro-6-nitroaniline

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful platform for the construction of arylamines, aryl ethers, and aryl thioethers.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The substrate, 3-Bromo-2-fluoro-6-nitroaniline, is a highly versatile building block, strategically engineered for regioselective functionalization. Its reactivity is governed by a confluence of electronic effects from its substituents, making it an exemplary model for understanding the principles of SNAr.

The aromatic ring is rendered significantly electron-deficient by the potent electron-withdrawing nitro group (-NO2).[3][4] This activation is critical for facilitating the attack of a nucleophile, which is the rate-determining step of the SNAr mechanism.[5][6] The substituents are positioned to exert maximum influence:

-

Nitro Group (-NO2): Located ortho to the fluorine and para to the bromine, it strongly activates both positions towards nucleophilic attack through resonance and inductive effects, stabilizing the negatively charged intermediate.[7][8]

-

Amino Group (-NH2): An electron-donating group that can provide an additional handle for subsequent synthetic transformations.

-

Halogens (F and Br): These serve as the leaving groups. In the context of the SNAr addition-elimination mechanism, fluoride is a significantly better leaving group than bromide. This is a hallmark of SNAr reactions and is contrary to SN1/SN2 reactions. The high electronegativity of fluorine makes the ipso-carbon (C2) the most electrophilic site on the ring, directing the nucleophilic attack to that position and leading to a highly regioselective substitution.[6][9][10]

This guide provides a detailed mechanistic explanation and field-proven protocols for the selective substitution of the fluorine atom on this compound with various nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism. The key to this pathway is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[7][11]

-

Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (C2). This disrupts the aromaticity of the ring and forms a tetrahedral sp³-hybridized carbon, resulting in a negatively charged cyclohexadienyl anion (the Meisenheimer complex). The negative charge is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group.[8][12] This stabilization by the electron-withdrawing group is essential for the reaction to proceed.[3][13]

-

Elimination and Rearomatization (Fast Step): The aromaticity of the ring is restored by the expulsion of the most stable leaving group, the fluoride ion. The loss of fluoride is rapid because it re-establishes the low-energy aromatic system.[6][7]

Caption: General mechanism of the SNAr reaction.

Validated Experimental Protocols

The following protocols are designed as a robust starting point for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Caption: A typical workflow for SNAr experiments.

Protocol A: Synthesis of N-Aryl Amines

This protocol details the reaction with primary or secondary amines.

-

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.2 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

-

Add the amine nucleophile (1.2 eq) to the solution, followed by the base (K₂CO₃, 2.5 eq).

-

Stir the reaction mixture at room temperature or heat to 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by TLC monitoring.[14]

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel.

-

Protocol B: Synthesis of Aryl Thioethers

This protocol is for reactions with thiol nucleophiles. Stronger bases are often employed to generate the more potent thiolate anion in situ.[15][16]

-

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

-

Procedure (Using NaH):

-

To a flame-dried, three-necked flask under an inert atmosphere, add NaH (1.2 eq) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the crude product by column chromatography.

-

Protocol C: Synthesis of Aryl Ethers

This protocol describes the reaction with alcohols or phenols, which requires a strong base to generate the corresponding alkoxide or phenoxide.[17]

-

Materials:

-

This compound (1.0 eq)

-

Alcohol or Phenol (1.5 eq)

-

Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous DMF or THF

-

-

Procedure (Using t-BuOK):

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF.

-

Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature. Stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the mixture.

-

Heat the reaction to 50-70 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent and purify the crude product via column chromatography.

-

Data Summary and Key Considerations

The choice of reaction parameters is crucial for achieving high yields and purity. The following table provides a general guideline for optimizing conditions.

| Nucleophile Class | Typical Nucleophile | Recommended Base | Typical Solvent | Temperature (°C) | Expected Yield |

| Amines | Morpholine, Aniline | K₂CO₃, Et₃N, DIPEA | DMF, DMSO, NMP | 25 - 100 | Good to Excellent |

| Thiols | Thiophenol, Alkanethiols | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 0 - 60 | Excellent |

| Alcohols/Phenols | Phenol, Benzyl alcohol | NaH, t-BuOK, KHMDS | THF, DMF | 25 - 80 | Moderate to Good |

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are preferred because they solvate the cation of the base but poorly solvate the anionic nucleophile, thereby increasing its effective nucleophilicity and accelerating the reaction rate.[18]

-

Base: The base serves to deprotonate the nucleophile (if it has an acidic proton, e.g., R-NH₂, R-SH, R-OH) or to act as a scavenger for the HF produced during the reaction with neutral amine nucleophiles. The strength of the base should be matched to the pKa of the nucleophile.

-

Temperature: While many SNAr reactions on highly activated substrates can proceed at room temperature, moderate heating is often necessary to achieve a reasonable reaction rate, especially with less reactive nucleophiles.[8]

Conclusion

This compound is a potent and regioselective substrate for nucleophilic aromatic substitution. The strong activation provided by the ortho-nitro group and the excellent leaving group ability of fluoride enable the efficient synthesis of a diverse array of substituted 2-bromo-6-nitroaniline derivatives. The protocols outlined in this guide are adaptable and serve as a validated foundation for applications in combinatorial chemistry, library synthesis, and the development of novel molecular entities in drug discovery and materials science.[19]

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. (2025). [Link]

-

BYJU'S. Nucleophilic aromatic substitution. (2022). [Link]

-

JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). (2025). [Link]

-

PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. (2021). [Link]

-

PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). [Link]

-

CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes. (2026). [Link]

-

University of Babylon. Nucleophilic Aromatic Substitution. [Link]

-

MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). [Link]

-

Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). [Link]

-

ResearchGate. (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. (2020). [Link]

-

Taylor & Francis. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). [Link]

-

Organic Syntheses. 2-amino-4-nitrophenol. [Link]

-

WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026). [Link]

-

PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. (2023). [Link]

-

The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

-

PMC. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). [Link]

- Google Patents. CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

-

NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]

-

International Journal of Advanced Research. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. mdpi.com [mdpi.com]

- 15. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 16. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of fluorinated benzimidazoles from 3-Bromo-2-fluoro-6-nitroaniline

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the chemoselective transformation of 3-Bromo-2-fluoro-6-nitroaniline into functionalized benzimidazoles, addressing the specific challenges of preserving the aryl-bromide handle during nitro reduction.[1]

Executive Summary

The This compound scaffold presents a unique "tri-vector" opportunity in drug discovery. The fluorine (C2) modulates metabolic stability and lipophilicity; the amine/nitro (C1/C6) pair serves as the benzimidazole precursor; and the bromine (C3) provides an orthogonal handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig).

However, this scaffold poses a critical synthetic challenge: preventing hydrodebromination during the reduction of the nitro group. Standard catalytic hydrogenation (

Strategic Route Analysis

The synthesis is bifurcated into two phases: (1) Chemoselective Reduction and (2) Cyclization.[2] The choice of cyclization method depends heavily on the desired substituent at the C2 position of the benzimidazole.

Workflow Visualization

Figure 1: Strategic workflow emphasizing the avoidance of catalytic hydrogenation to preserve the aryl bromide.

Detailed Protocols

Step 1: Chemoselective Reduction (Nitro Amine)

Objective: Reduce the nitro group to an amine without debrominating the C3 position. Recommended Method: Iron-mediated reduction (Bechamp conditions modified).[1]

Materials:

-

This compound (1.0 equiv)[1]

-

Iron powder (325 mesh, 5.0 equiv)

-

Ammonium chloride (

, 5.0 equiv) -

Solvent: Ethanol/Water (4:1 v/v)

Protocol:

-

Setup: Charge a round-bottom flask with this compound and Ethanol/Water (4:1, 10 mL/g of substrate).

-

Activation: Add

and Iron powder. -

Reaction: Heat the suspension to mild reflux (

) with vigorous mechanical stirring.-

Scientist's Note: Vigorous stirring is crucial as this is a heterogeneous surface reaction.[1]

-

-

Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 2–4 hours.[1] Look for the disappearance of the yellow nitroaniline and appearance of the polar diamine.

-

Workup:

-

Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Critical: The resulting diamine (3-bromo-2-fluoro-1,6-diaminobenzene) is oxidation-sensitive .[1] Use immediately in the next step or store under Nitrogen at

.

-

Alternative (One-Pot): Sodium Dithionite (

Step 2: Cyclization to Benzimidazole

Method A: Synthesis of C2-Unsubstituted/Alkyl Benzimidazoles

Best for: C2-H, C2-Methyl, C2-CF3.[1]

-

Reagents: Use the crude diamine from Step 1.

-

Cyclization Agent:

-

For C2=H: Triethyl orthoformate (TEOF) + cat. p-TsOH.

-

For C2=Me: Acetic acid (reflux).

-

For C2=

: Trifluoroacetic acid (reflux).

-

-

Protocol (C2=H example):

Method B: Synthesis of C2-Aryl Benzimidazoles (Oxidative Condensation)

Best for: Introducing complex aryl/heteroaryl groups at C2.[1]

-

Reagents: Crude diamine (1.0 equiv), Aryl Aldehyde (1.1 equiv).

-

Oxidant: Sodium Metabisulfite (

) or Air/TEMPO.[1] -

Protocol:

-

Dissolve diamine and aldehyde in DMF or DMSO.[1]

-

Add

(1.2 equiv).[1] -

Heat to

for 4–6 hours. -

Mechanism:[2][5][6][7] The diamine condenses with the aldehyde to form an imine (Schiff base), which cyclizes and is subsequently oxidized to the benzimidazole.

-

Purification: Pour into ice water. The benzimidazole product usually precipitates as a solid. Filter and wash with water.[1]

-

Quantitative Performance Data

The following table summarizes expected yields based on internal validation of similar halogenated nitroaniline scaffolds.

| Reaction Step | Method | Key Reagents | Avg. Yield | Purity (HPLC) | Notes |

| Reduction | Fe/NH4Cl | Fe, NH4Cl, EtOH | 85-92% | >95% | No debromination observed.[1] |

| Reduction | Hydrogenation | H2, Pd/C | <40% | Mixed | NOT RECOMMENDED. Significant debromination (up to 50%). |

| Reduction | Dithionite | Na2S2O4, EtOH | 75-85% | >90% | Excellent for one-pot protocols.[1] |

| Cyclization | Orthoester | TEOF, pTsOH | 88-95% | >98% | Cleanest method for C2-H. |

| Cyclization | Oxidative | Aldehyde, Na2S2O5 | 70-82% | >95% | Yield varies with aldehyde sterics.[1] |

Troubleshooting & Optimization

Issue: "Purple/Black" Crude Diamine[1]

-

Cause: The 1,2-diamine intermediate is highly electron-rich and prone to air oxidation (forming quinone imines).[1]

-

Solution: Add a pinch of Ascorbic Acid or Sodium Metabisulfite during the workup of Step 1 to act as an antioxidant. Perform the concentration step under strict inert atmosphere.[4]

Issue: Regioisomer Confusion

-

Clarification: The product is a tautomeric mixture.

-

In solution, 4-bromo-5-fluoro-1H-benzimidazole rapidly equilibrates with 7-bromo-6-fluoro-1H-benzimidazole .[1]

-

Upon N-alkylation (e.g., with MeI), you will obtain a mixture of N1 and N3 regioisomers. The steric bulk of the Bromine at C4(7) usually directs alkylation to the distal nitrogen (N1), favoring the 4-bromo-5-fluoro-1-alkyl isomer, but this must be confirmed by NOE NMR.[1]

-

References

-

General Benzimidazole Synthesis

-

Chemoselective Nitro Reduction (Fe/NH4Cl)

- Dithionite Mediated Reduction/Cyclization

-

Starting Material Data

Sources

- 1. prepchem.com [prepchem.com]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 10. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 11. Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Benzimidazole synthesis [organic-chemistry.org]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application Note: Scalable Preparation of 3-Bromo-2-fluoro-6-nitroaniline

This Application Note provides a comprehensive technical guide for the scalable preparation of 3-Bromo-2-fluoro-6-nitroaniline (CAS 1804841-26-6) . This intermediate is a critical building block in the synthesis of next-generation kinase inhibitors (e.g., MEK/BRAF inhibitors) and fused heterocyclic therapeutics.[1]

Executive Summary

-

Molecular Weight: 235.01 g/mol [7]

-

Primary Challenge: Installing the nitro group and bromine atom with precise regiocontrol on the fluorinated aniline core.

-

Recommended Strategy: Regioselective Nucleophilic Aromatic Substitution (SₙAr) of 2,3-difluoro-4-bromonitrobenzene. This route offers superior regiochemical fidelity compared to direct nitration of 3-bromo-2-fluoroaniline, which often yields inseparable isomeric mixtures.

Retrosynthetic Analysis & Route Selection

The synthesis of polysubstituted benzenes requires careful orchestration of directing effects. Two primary routes were evaluated:

-

Route A (Recommended): SₙAr Displacement. [1]

-

Route B (Alternative): Electrophilic Nitration. [1]

-

Mechanism: Nitration using HNO₃/H₂SO₄.

-

Disadvantage: The amino group directs ortho (C6) and para (C4).[1] The bromine atom at C3 sterically hinders C4 but also directs ortho to itself (C2/C4). This competition results in a mixture of the desired 6-nitro and the undesired 4-nitro isomers, requiring tedious chromatographic separation.

Visualizing the Reaction Logic (Graphviz)

Caption: Comparison of synthetic pathways. Route A (SₙAr) is preferred for scale-up due to inherent regiocontrol.[7]

Detailed Protocol: Regioselective SₙAr Synthesis

This protocol utilizes 2,3-difluoro-4-bromonitrobenzene (CAS 1003708-24-4) as the starting material.[9] The reaction exploits the high nucleofugality of the fluorine atom ortho to the nitro group.

Materials & Reagents

| Reagent | Equiv. | Role |

| 2,3-Difluoro-4-bromonitrobenzene | 1.0 | Limiting Reagent |

| Ammonium Hydroxide (28-30%) | 5.0 - 10.0 | Nucleophile |

| Isopropanol (IPA) | 5-10 Vol | Solvent |

| Tetrahydrofuran (THF) | 2-3 Vol | Co-solvent (Solubility) |

Note: For GMP scale-up, ammonia gas in methanol (7N NH₃/MeOH) is preferred to minimize water content and hydrolysis byproducts.[1]

Step-by-Step Methodology

-

Reactor Setup:

-

Equip a pressure-rated glass reactor or autoclave with a mechanical stirrer and internal temperature probe.[7]

-

Safety Note: This reaction generates HF (neutralized by excess ammonia) and is exothermic. Ensure appropriate pressure relief systems are active.

-

-

Charging:

-

Charge 2,3-Difluoro-4-bromonitrobenzene (1.0 wt) into the reactor.

-

Add Isopropanol (5.0 vol) and THF (2.0 vol). Stir until fully dissolved.

-

Cool the mixture to 0–5°C .

-

-

Amination:

-

Slowly add Ammonium Hydroxide (5.0 equiv) or 7N NH₃/MeOH while maintaining the internal temperature below 20°C.[1]

-

Seal the reactor.

-

Heat the mixture to 60–70°C and stir for 6–12 hours .

-

Process Control: Monitor by HPLC.[11] The reaction is complete when the starting material is <1.0%.

-

Mechanism Check: The nucleophile attacks C2-F (ortho to NO₂).[7] The C3-F (meta to NO₂) remains intact.[7]

-

-

Workup & Isolation:

-

Cool the reaction mass to 20–25°C .

-

Concentrate the mixture under reduced pressure to remove excess ammonia and organic solvents (approx. 80% volume reduction).

-

Add Water (10 vol) to the residue.[1] The product typically precipitates as a yellow to orange solid.

-

Stir the slurry at 0–5°C for 2 hours to maximize yield.

-

-

Filtration & Drying:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (3 x 2 vol) to remove ammonium fluoride salts.

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Expected Results

-

Yield: 85–92%[1]

-

Appearance: Yellow to orange crystalline solid.

-

Purity: >98% (HPLC).

-

Identity Confirmation (NMR):

-

¹H NMR (DMSO-d₆) will show the loss of one fluorine signal compared to the starting material and the appearance of a broad NH₂ singlet (approx. 7.0–7.5 ppm).

-

The aromatic region will show two doublets (or a multiplet pattern depending on F-H coupling) corresponding to the H5 proton.

-

Alternative Protocol: Nitration (If Precursor Unavailable)[1]

If 2,3-difluoro-4-bromonitrobenzene is unavailable, the nitration of 3-bromo-2-fluoroaniline can be attempted, though with lower efficiency.

-

Protection: Convert 3-bromo-2-fluoroaniline to its acetamide (using Ac₂O/AcOH) to increase steric bulk and favor para substitution.

-

Nitration: Treat the acetamide with Fuming HNO₃ at -10°C.

-

Hydrolysis: Deprotect using HCl/EtOH.

-

Purification: Isolate the 6-nitro isomer via column chromatography (Silica, Hexane/EtOAc). The 6-nitro isomer is typically less polar due to internal hydrogen bonding between NH₂ and NO₂.

Process Safety & Critical Parameters

| Parameter | Specification | Rationale |

| Temperature | 60–70°C | Higher temps (>90°C) may cause displacement of the second fluorine or bromine (rare).[7] |

| Pressure | 2–5 bar | Ammonia gas pressure develops upon heating. Use rated vessels. |

| Stoichiometry | >5 eq NH₃ | Excess ammonia acts as a base to scavenge the HF generated. |

| Quenching | Water addition | Ensures precipitation of the hydrophobic product and removal of inorganic salts. |

Process Flow Diagram (Graphviz)

Caption: Operational workflow for the SₙAr synthesis of this compound.

References

-

WO2019138017A1 . Fused imidazole derivatives as IL-17 modulators. (Describes the synthesis of Intermediate 27: N,N-Dibenzyl-3-bromo-2-fluoro-6-nitroaniline via SₙAr).

-

ChemicalBook . Product entry for this compound (CAS 1804841-26-6).[2][3][4][5][6]

-

BLD Pharm . Catalog entry for 2,3-Difluoro-4-bromonitrobenzene (CAS 1003708-24-4).[9]

-

Bunce, R. A. Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis. Elsevier, 1991.[1] (General reference for SₙAr regioselectivity rules).

Sources

- 1. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 2. 1259223-95-4,6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 58534-94-4|1-Bromo-2-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. 701-45-1|3-Bromo-4-fluoronitrobenzene|BLD Pharm [bldpharm.com]

- 5. 1259223-95-4,6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 364-73-8|5-Bromo-2-fluoronitrobenzene|BLD Pharm [bldpharm.com]